molecular formula C16H10BrN3OS2 B4014696 2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1,3-benzothiazole

2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1,3-benzothiazole

Cat. No. B4014696
M. Wt: 404.3 g/mol
InChI Key: RGAQTHABOILOJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the target chemical often involves multi-step reactions starting from specific precursors. For instance, compounds with the 1,3,4-oxadiazole moiety can be synthesized from carboxylic acid derivatives through cyclization reactions. Similarly, benzothiazole derivatives are commonly synthesized through the cyclization of 2-aminothiophenols with carbon disulfide or halocarboxylic acids. Although the specific synthesis pathway for "2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1,3-benzothiazole" is not provided, related compounds show that strategic functionalization and cyclization reactions are key steps in their synthesis (Daoud et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their reactivity and properties. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods (e.g., DFT calculations) are commonly employed. For closely related compounds, structural analysis has confirmed the presence of 1,3,4-oxadiazole and benzothiazole rings, indicative of a planar structure facilitating π-π interactions and potential for significant electronic properties (Beloglazkina et al., 2007).

Chemical Reactions and Properties

Compounds containing oxadiazole and benzothiazole units participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the electron-rich nature of the sulfur and nitrogen atoms in the rings. Their chemical properties are significantly influenced by the substituents on the aromatic rings, which can alter their reactivity and interaction with different reagents.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by the molecular structure. The planar nature of the molecule and the presence of aromatic systems often lead to high melting points and limited solubility in polar solvents. The specific physical properties would depend on the substituents and their electronic and steric effects.

Chemical Properties Analysis

Chemically, the presence of oxadiazole and benzothiazole rings imparts unique properties such as photoluminescence and electrochemical activity. These compounds often exhibit fluorescence due to the delocalized π-electron system, making them interesting for optoelectronic applications. Electrochemical studies can reveal their potential as functional materials in electronic devices due to their stable redox properties (Thippeswamy et al., 2021).

properties

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanylmethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3OS2/c17-11-7-5-10(6-8-11)15-19-14(21-20-15)9-22-16-18-12-3-1-2-4-13(12)23-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAQTHABOILOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1,3-benzothiazole
Reactant of Route 5
Reactant of Route 5
2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1,3-benzothiazole

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